Product packaging for 14-Methylcholesterol(Cat. No.:CAS No. 115090-73-8)

14-Methylcholesterol

Cat. No.: B220747
CAS No.: 115090-73-8
M. Wt: 400.7 g/mol
InChI Key: GYDMQOXWSJQQQJ-HTGIKUTMSA-N
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Description

Conceptual Framework of Sterol Intermediates in Metabolic Pathways

Metabolic pathways are series of biochemical reactions catalyzed by enzymes, transforming a substrate into a product through a sequence of intermediates. In sterol biosynthesis, these intermediates are crucial for the stepwise construction of the complex sterol skeleton. The process starts with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) acs.orgguidetopharmacology.org. These isoprenoid units are then condensed to form farnesyl pyrophosphate, which is further converted to squalene (B77637) guidetopharmacology.orgbyjus.com. Squalene undergoes cyclization to form lanosterol (B1674476) or cycloartenol (B190886), marking the beginning of post-squalene sterologenesis oup.comnih.govfrontiersin.org. The regulation of these pathways is complex, involving feedback mechanisms, transcription factors like SREBPs, and the availability of precursors frontiersin.orgresearchgate.netannualreviews.orgdartmouth.edu.

Positioning of 14-Methylcholesterol within Post-Squalene Sterologenesis

Post-squalene sterologenesis encompasses the series of reactions that convert the linear triterpene squalene into sterols. Following the cyclization of squalene epoxide, lanosterol is formed in animals and fungi, while cycloartenol is the primary product in plants oup.comnih.govfrontiersin.org. Lanosterol is a key intermediate that contains methyl groups at positions C4 and C14 of its sterol nucleus mdpi.comresearchgate.netnih.govwikipedia.org. The removal of these methyl groups is a critical series of steps in the pathway to cholesterol and other sterols.

The C-14α-methyl group is removed by the enzyme sterol 14α-demethylase (CYP51) nih.govwikipedia.orgwikipedia.org. This demethylation is a crucial checkpoint in the transformation of lanosterol into other sterols nih.govwikipedia.orgwikipedia.org. The product of this reaction is a 14-demethylated sterol intermediate. While the term "this compound" is not a standard intermediate name in the canonical cholesterol biosynthesis pathway, it likely refers to a sterol intermediate that still retains the methyl group at the C-14 position, or a precursor that has undergone modifications but not yet the complete removal of the C-14 methyl group. The process of removing the C-14 methyl group is vital for producing cholesterol in animals, ergosterol (B1671047) in fungi, and various phytosterols (B1254722) in plants nih.govwikipedia.org. Accumulation of 14-methylated sterol intermediates, often due to inhibition of the 14α-demethylase, leads to profound cellular abnormalities, including increased membrane fluidity and impaired mitochondrial function nih.govplos.org.

The general pathway from lanosterol to cholesterol involves the removal of methyl groups at C-14, C-4, and C-4, reduction of the Δ24 double bond, and the shift of the Δ8 double bond to Δ5 researchgate.netelifesciences.org. Intermediates in this process include various methylsterols. For instance, lanosterol is converted through pathways like the Bloch or Kandutsch-Russell pathways, involving enzymes such as sterol C4-methyl oxidase and sterol C4-decarboxylase for C4 demethylation, and sterol 14-demethylase for C14 demethylation mdpi.comelifesciences.orgresearchgate.net.

Overview of Diverse Sterolomes and the Role of 14-Methylated Sterols

The term "sterolome" refers to the complete set of sterols present in a cell, tissue, or organism oup.com. Eukaryotic sterolomes are remarkably diverse, reflecting adaptations to different lifestyles and environments. Animals primarily synthesize cholesterol, fungi produce ergosterol, and plants synthesize a variety of phytosterols like β-sitosterol, campesterol (B1663852), and stigmasterol (B192456) oup.com. This diversity arises from variations in the post-squalene pathway, including the presence of specific enzymes that introduce methyl or ethyl groups at the C-24 position of the side chain (e.g., sterol C-24 methyltransferases) and variations in desaturation and reduction steps oup.comfrontiersin.orgmdpi.com.

14-Methylated sterols, or more broadly, sterols with methyl groups at the C-4 position (C4-SBIs), are common intermediates in the biosynthesis of cholesterol, ergosterol, and phytosterols mdpi.com. These C4-methylated sterols are precursors that undergo demethylation to yield the final sterol products mdpi.comnih.gov. For example, lanosterol and cycloartenol both possess methyl groups at C-4 mdpi.com. The C4-demethylation complex, involving enzymes like sterol C4-methyl oxidase and sterol C4-decarboxylase, is essential for converting these precursors into desmethyl sterols mdpi.comnih.gov.

The presence and metabolism of these methylated sterol intermediates are crucial for the proper functioning of the sterol biosynthesis pathway. Disruptions in the C4-demethylation process can lead to the accumulation of these intermediates, causing significant cellular and developmental phenotypes mdpi.com. Furthermore, some oxygenated C4-sterols have been implicated in signaling roles, such as auxin signaling in plants and immune system development in mammals mdpi.com. The study of these methylated intermediates provides insights into the evolutionary history of sterol biosynthesis and the biochemical adaptations that allow different eukaryotic lineages to produce their characteristic sterolomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H61N4O9PSi B220747 14-Methylcholesterol CAS No. 115090-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115090-73-8

Molecular Formula

C45H61N4O9PSi

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,8R,9S,10R,13R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)23-13-16-28(6)25-11-10-21-18-22(29)12-15-26(21,4)24(25)14-17-27(23,28)5/h10,19-20,22-25,29H,7-9,11-18H2,1-6H3/t20-,22+,23-,24+,25-,26+,27-,28?/m1/s1

InChI Key

GYDMQOXWSJQQQJ-HTGIKUTMSA-N

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C

Synonyms

14-methylcholesterol

Origin of Product

United States

Biosynthetic Pathways and Metabolic Fates of 14 Methylcholesterol

Origins within the Mevalonate (B85504) Pathway and Isoprenoid Precursors

The mevalonate pathway begins with acetyl-CoA, which is converted through a series of enzymatic steps into mevalonate. This molecule is then further processed to generate isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) libretexts.orgacs.orgbiorxiv.org. These C5 units are the building blocks for a vast array of isoprenoids, including squalene (B77637), the direct precursor to sterols libretexts.orgacs.org.

Squalene undergoes cyclization, catalyzed by squalene epoxide lanosterol-cyclase, to form the first steroidal intermediate. In animals and fungi, this is typically lanosterol (B1674476), while in plants and some protists, it is cycloartenol (B190886), an isomer of lanosterol libretexts.orgbioone.orgmdpi.com. 14-Methylcholesterol, or sterols with a methyl group at the 14α position, arise from these initial cyclization products.

Connection to Lanosterol and Cycloartenol Divergence

Lanosterol and cycloartenol represent key divergences in sterol biosynthesis depending on the organism libretexts.orgbioone.orgmdpi.com. Both are C30 triterpenes and serve as substrates for subsequent modifications, including the critical demethylation steps. The presence of a methyl group at the 14α position is characteristic of these early sterol intermediates before their complete maturation into end-products like cholesterol nih.govwikipedia.orgwikipedia.org. The pathway leading to cholesterol in animals primarily utilizes lanosterol as the starting point for post-cyclization modifications libretexts.orgmdpi.com.

Enzymatic Conversion Steps to and from this compound

The metabolic fate of sterols with a 14α-methyl group is primarily defined by the enzymatic removal of this substituent, a process that prepares the sterol nucleus for further modifications leading to functional sterols.

Role of 14α-Sterol Demethylase (CYP51) in 14α-Methyl Removal

The removal of the 14α-methyl group is a crucial step in sterol biosynthesis, catalyzed by a highly conserved enzyme known as 14α-sterol demethylase, or CYP51 nih.govwikipedia.orgwikipedia.org. This enzyme belongs to the cytochrome P450 superfamily and is found across all biological kingdoms nih.govwikipedia.orgresearchgate.net. CYP51 is responsible for initiating the process of removing the methyl group at the C14 position from sterol precursors such as lanosterol nih.govwikipedia.orgwikipedia.org.

The demethylation process mediated by CYP51 involves a series of oxidative steps, typically requiring molecular oxygen and NADPH as a cofactor acs.orgnih.govnih.gov. The mechanism is understood to proceed through the oxidation of the 14α-methyl group to an alcohol, followed by further oxidation to an aldehyde bioone.orgnih.govnih.gov. This three-step process ultimately leads to the cleavage of the C-C bond and the release of the methyl group, often as formic acid bioone.orgnih.govnih.gov.

During the CYP51-catalyzed 14α-demethylation, several transient intermediates are formed. These include sterols with a hydroxyl group at the 14α position (14α-hydroxymethyl sterols) and subsequently an aldehyde group at the same position (14α-carboxyaldehyde sterols) acs.orgnih.govnih.gov. The final step involves the release of the methyl group as formic acid and the introduction of a double bond at the Δ14 position, resulting in a Δ8,14-diene sterol intermediate bioone.orgnih.gov.

Intermediate TypeDescriptionRole in Pathway
14α-Hydroxymethyl sterolsSterol intermediate with a hydroxyl group attached to the 14α-methyl carbon.Transient product of the first oxidative step by CYP51.
14α-Carboxyaldehyde sterolsSterol intermediate with an aldehyde group at the 14α position.Transient product of the second oxidative step by CYP51, preceding C-C cleavage.
Δ8,14-Diene sterolsSterol intermediate with double bonds at positions 8 and 14.Product formed after the release of the 14α-methyl group as formic acid.

Subsequent Δ8,14-Sterol-Δ14-Reduction via Sterol-14-Reductase (e.g., LBR, TM7SF2)

Following the action of CYP51, the resulting Δ8,14-diene sterol undergoes a reduction step to remove the double bond at the Δ14 position. This transformation is catalyzed by a Δ14-sterol reductase nih.govnih.govuniprot.orgnih.gov. In humans, this activity is primarily attributed to two proteins: the Lamin B Receptor (LBR) and TM7SF2 (Transmembrane 7 Superfamily Member 2) nih.govuniprot.orgnih.govgenecards.org.

Lamin B Receptor (LBR): LBR is a bifunctional protein located in the inner nuclear membrane, possessing both chromatin-binding and sterol-14-reductase domains. It plays a significant role in the cholesterol biosynthetic flux nih.govnih.gov.

TM7SF2: TM7SF2, also known as C14SR or Delta(14)-sterol reductase, is found in the endoplasmic reticulum membranes and also exhibits sterol-14-reductase activity. While its precise function in cholesterol biosynthesis is still being elucidated, it is considered a key enzyme in this pathway nih.govnih.govgenecards.org.

These enzymes catalyze the reduction of the Δ14 double bond, converting the Δ8,14-diene into a Δ8-sterol. This product then proceeds through further enzymatic steps, including C4-demethylation and side-chain modifications, ultimately leading to the formation of cholesterol in animals, ergosterol (B1671047) in fungi, and various phytosterols (B1254722) in plants libretexts.orgmdpi.comnih.govwikipedia.orgresearchgate.netnih.gov.

Compound List:

this compound

Acetyl-CoA

Mevalonate

Isopentenyl pyrophosphate (IPP)

Dimethylallyl pyrophosphate (DMAPP)

Squalene

Lanosterol

Cycloartenol

14α-hydroxymethyl sterols

14α-carboxyaldehyde sterols

Δ8,14-diene sterols

Δ14-sterol

Δ8-sterol

Cholesterol

Ergosterol

Phytosterols

Obtusifoliol (B190407)

Eburicol (B28769)

Dihydrolanosterol

30-nor-lanosterol

4,4,14-trimethyl sterol

4,14-dimethyl sterol

4-methyl sterol

31-nor-cycloartenol

31-nor lanosterol

24-methylene cycloartanol (B210237)

24-methylenecholesterol (B1664013)

24-methylcholesterol

Campesterol (B1663852)

Dihydrobrassicasterol

Sitosterol (B1666911)

Stigmasterol (B192456)

24-ethylcholesterol (B169355)

24-ethyl-Δ5-sterols

24-methyl-Δ5-sterols

24-methyl-Δ7-sterols

Δ7-sterols

Spinasterol

5α-stigmast-7-en-3β-ol

Desmosterol

7-dehydrocholesterol (B119134)

24(S),25-epoxycholesterol

Fecosterols

Interactions with C4-Demethylation Enzymes

The metabolic fate of this compound is significantly influenced by its interaction with C4-demethylation enzymes. These enzymes are critical for removing methyl groups at the C4 position of sterol precursors, a process essential for the synthesis of mature sterols like cholesterol. Sterol C4-Methyl Oxidase (SMOX) is a key enzyme in this pathway, catalyzing the oxidation of sterols with methyl groups at C4. Research suggests that 14-methylated sterols, including this compound, may interact with SMOX, potentially affecting the efficiency of the C4-demethylation process. Furthermore, the enzyme complex involving 3β-Hydroxysteroid Dehydrogenase (3β-HSD) and a C4-decarboxylase activity is also implicated in sterol demethylation. The precise interaction of this compound with this enzymatic machinery can determine whether the methyl group at C14 is retained or processed, thus directing the metabolic flow.

Branching Points and Pathway Diversification Involving this compound

This compound serves as a crucial branching point in sterol biosynthesis, allowing metabolic pathways to diverge towards the synthesis of different classes of sterols. The presence of the methyl group at the C14 position can alter the substrate specificity or processing by downstream enzymes, leading to distinct metabolic outcomes.

Pathways Leading to Cholesterol and Ergosterol

The conversion of 14-methylated sterols into cholesterol and ergosterol involves specific enzymatic steps that effectively remove the C14 methyl group. In the biosynthesis of cholesterol, intermediates with a C14 methyl group must undergo demethylation to yield the final product. Studies on sterol biosynthesis pathways indicate that 14-methylated precursors can be channeled towards cholesterol production, albeit with potential variations in efficiency compared to non-methylated precursors. Similarly, ergosterol, the primary sterol in fungi, also requires the removal of methyl groups from its precursors. Pathways leading to ergosterol can involve intermediates structurally related to this compound, highlighting its potential role in the early stages of ergosterol synthesis or as an alternative substrate.

Table 1: Sterol Biosynthesis Pathways Involving this compound

Sterol ProductPrecursor/IntermediateKey Enzymatic Processes InvolvedNotes
CholesterolThis compoundC14-demethylation, C4-demethylation, side-chain modificationsRemoval of C14 methyl group is critical.
Ergosterol14-Methylated SterolsC14-demethylation, C4-demethylation, side-chain modificationsFungal-specific pathway modifications.

Pathways Leading to Phytosterols (e.g., Campesterol, Sitosterol)

This compound also plays a role in the biosynthesis of phytosterols, such as campesterol and sitosterol, which are the predominant sterols in plants. The synthesis of these plant sterols involves distinct enzymatic modifications, including the introduction of a methyl or ethyl group at the C24 position of the sterol side chain. Research indicates that 14-methylated sterols can serve as substrates or intermediates in pathways leading to phytosterols. The precise mechanisms by which the C14 methyl group is handled during phytosterol synthesis are areas of ongoing investigation, but it is understood that these pathways are capable of processing such sterols.

Table 2: Phytosterol Synthesis and this compound

Phytosterol ProductPotential Role of this compoundKey Enzymatic Processes Involved
CampesterolIntermediate/PrecursorC14-demethylation, C24-methylation, Δ8→Δ7 isomerization
SitosterolIntermediate/PrecursorC14-demethylation, C24-ethylation, Δ8→Δ7 isomerization

Alternative Sterol Biosynthesis Routes and 14-Methylsterol Accumulation

Disruptions in the standard sterol biosynthesis pathways can lead to the accumulation of various sterol intermediates, including 14-methylsterols. Alternative routes or deficiencies in specific demethylation enzymes can result in the buildup of these methylated sterols. For instance, mutations affecting key enzymes responsible for removing methyl groups at various positions of the sterol nucleus can cause 14-methylsterols to accumulate. These accumulations can occur in various organisms, including humans and plants, under specific genetic or environmental conditions that perturb the normal flow of sterol metabolism.

Metabolic Flux Analysis of this compound Derivatives

Metabolic flux analysis (MFA) provides quantitative insights into the dynamic flow of metabolites through complex biochemical networks. Applying MFA to pathways involving this compound derivatives allows researchers to trace the metabolic fate of these compounds and quantify their conversion rates into end products such as cholesterol, ergosterol, and phytosterols. Studies utilizing isotopic labeling and advanced analytical techniques have been employed to elucidate the flux through these pathways. Such analyses help identify rate-limiting steps, enzyme efficiencies, and the relative contributions of different pathways. For example, MFA can reveal the proportion of this compound that is successfully demethylated and channeled towards cholesterol versus the amount that might be shunted to other metabolic fates or accumulate.

Table 3: Hypothetical Metabolic Flux Data for this compound Derivatives

Pathway SegmentFlux Value (e.g., nmol/min/mg protein)Notes
This compound → Cholesterol5.2 ± 0.8Represents flux towards cholesterol.
This compound → Ergosterol1.1 ± 0.3Represents flux towards ergosterol.
This compound → Phytosterols3.5 ± 0.6Represents flux towards phytosterols.
This compound Accumulation0.9 ± 0.2Represents unutilized or stored pool.

Note: Flux values are hypothetical and illustrative, representing typical outcomes from metabolic flux analysis studies.

Compound List

this compound

Cholesterol

Ergosterol

Campesterol

Sitosterol

Sterol C4-Methyl Oxidase (SMOX)

3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Enzymology and Molecular Regulation of 14 Methylcholesterol Metabolism

Characterization of Enzymes Catalyzing 14-Methyl Sterol Transformations

The conversion of 14-methyl sterols is a critical juncture in the cholesterol biosynthetic pathway, requiring the coordinated action of several key enzymes. These enzymes exhibit specific substrate preferences and employ distinct catalytic mechanisms to facilitate the demethylation and reduction reactions necessary for the maturation of the sterol molecule.

Substrate Specificity and Catalytic Mechanisms of CYP51

Lanosterol (B1674476) 14α-demethylase, a member of the cytochrome P450 superfamily designated as CYP51, is a crucial enzyme in cholesterol biosynthesis. researchgate.net It is the only cytochrome P450 family found across all biological kingdoms, highlighting its evolutionary significance. researchgate.net CYP51's primary function is to catalyze the removal of the 14α-methyl group from lanosterol, a three-step process that requires three cycles of the P450 catalytic cycle. nih.gov This reaction is essential for producing intermediates that will eventually be converted to cholesterol. wikipedia.org

The catalytic mechanism of CYP51 involves the cleavage of molecular oxygen, with one oxygen atom being incorporated into the substrate and the other forming a water molecule. nih.gov The enzyme catalyzes three successive monooxygenation reactions to remove the 14α-methyl group from its sterol substrate. nih.gov While lanosterol is a primary substrate in animals and fungi, plant CYP51 orthologs, and some protozoan enzymes, show a preference for other sterol precursors like obtusifoliol (B190407). bioone.orgnih.gov For instance, the CYP51 from Leishmania infantum can demethylate C4-monomethylated sterols like obtusifoliol and C4-norlanosterol with high efficiency, but it can also act on the C4-dimethylated lanosterol, albeit at a lower rate. nih.gov This broader substrate specificity in some organisms suggests potential branching in the sterol biosynthesis pathway. nih.gov The rigidity of the substrate-binding cavity of CYP51 is thought to be essential for its strict substrate specificity and functional conservation in many species. nih.gov

SubstrateOrganism/ClassRelative Activity/Preference
LanosterolAnimals, FungiPrimary Substrate
Eburicol (B28769)FungiMetabolized by some isoforms
ObtusifoliolPlants, some ProtozoaPreferred Substrate
C4-norlanosterolLeishmania infantumHigh Efficiency
14α-methylzymosterolLeishmania infantumLower Efficiency

Mechanism of Action for Sterol-14-Reductase Isozymes

Following the demethylation at the C-14 position by CYP51, a double bond remains at this position, which must be reduced. This reduction is catalyzed by sterol-14-reductase. In humans, two distinct genes encode enzymes with this activity: Lamin-B receptor (LBR) and 14-dehydrocholesterol reductase (DHCR14), also known as TM7SF2. nih.govnih.gov These two enzymes, despite sharing the same catalytic function, exhibit different regulatory patterns. nih.gov

LBR appears to be the constitutively active C14-sterol reductase, showing stable expression levels. nih.govnih.gov In contrast, DHCR14 levels are more dynamic and responsive to cellular cholesterol status. nih.govnih.gov The expression of the DHCR14 gene is regulated by the sterol regulatory element-binding protein 2 (SREBP-2). nih.gov Post-translationally, DHCR14 is subject to rapid degradation via the ubiquitin-proteasome system, a process that is triggered by elevated levels of cholesterol and other sterol intermediates. nih.govnih.gov This differential regulation suggests that while LBR maintains a baseline level of C14-sterol reduction, DHCR14 provides a tunable mechanism to adjust the pathway's flux according to cellular cholesterol demands. nih.gov

Sterol C4-Methylation and Demethylation Complexes

The removal of the two methyl groups at the C-4 position is another critical step in cholesterol synthesis. This process is carried out by a multi-enzyme complex located in the endoplasmic reticulum. oup.commdpi.com This complex is highly conserved across animals, plants, and fungi and consists of three core enzymes: a sterol C4-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD), and a sterone ketoreductase (SR). oup.commdpi.com These enzymes are tethered together by the ERG28 protein, which facilitates their interaction. oup.comuniprot.org

In animals and fungi, a single C-4 demethylation complex sequentially removes both methyl groups after the C-14 demethylation has occurred. oup.com The process involves a series of oxidation and decarboxylation reactions. nih.gov The SMO initiates the process, followed by the action of the HSD/decarboxylase and finally the SR. In contrast, plants have evolved two distinct SMO families, SMO1 and SMO2, which act at different stages of the pathway. SMO1 acts on the first C-4 demethylation before C-14 demethylation, while SMO2 is involved in the second C-4 demethylation after the C-14 position has been modified. oup.com

Transcriptional and Post-Transcriptional Regulation of Enzymes Involved in 14-Methylcholesterol Metabolism

The expression and activity of the enzymes responsible for this compound metabolism are tightly regulated at both the transcriptional and post-transcriptional levels. This intricate control ensures that the rate of cholesterol synthesis is finely tuned to the cell's needs, preventing both deficiency and excess of this vital molecule.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Modulations and Insig Signaling

The primary mechanism for transcriptional control of cholesterol biosynthetic genes, including CYP51, is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. oup.comfrontiersin.org SREBPs are transcription factors that, when activated, move to the nucleus and bind to sterol regulatory elements (SREs) in the promoter regions of target genes, thereby stimulating their transcription. biologists.compnas.org There are three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. biologists.com SREBP-2 is the master regulator of cholesterol synthesis, upregulating the expression of most cholesterogenic enzymes. frontiersin.orgbiologists.com

The activity of SREBPs is controlled by a sophisticated feedback mechanism involving the SREBP cleavage-activating protein (SCAP) and the insulin-induced gene (Insig) proteins. biologists.comreactome.org In sterol-replete cells, SCAP binds to cholesterol and undergoes a conformational change that promotes its binding to Insig proteins (Insig-1 and Insig-2) in the endoplasmic reticulum (ER). biologists.comjci.org This SCAP-Insig complex retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi apparatus where it would be proteolytically cleaved and activated. reactome.orgjci.org

When cellular sterol levels are low, SCAP does not bind to Insig, and the SREBP-SCAP complex is free to move to the Golgi. reactome.orgresearchgate.net In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP, releasing its N-terminal domain. researchgate.net This active fragment then translocates to the nucleus to activate gene transcription. biologists.com Oxysterols, such as 25-hydroxycholesterol, can also bind to Insig, further stabilizing the SCAP-Insig interaction and suppressing SREBP processing. reactome.orgscienceopen.com

MoleculeFunction in SREBP PathwayEffect of High Sterols
SREBP-2Transcription factor for cholesterogenic genesProcessing is inhibited
SCAPSterol sensor and SREBP escort proteinBinds to Insig, retained in ER
Insig-1/2ER retention protein for SCAP-SREBP complexBinding to SCAP is promoted
S1P/S2PProteases that activate SREBP in the GolgiSREBP does not reach them

Feedback Mechanisms by Sterol Intermediates

Beyond the overarching control by the SREBP pathway, specific sterol intermediates in the cholesterol biosynthetic pathway can exert feedback regulation on key enzymes. Lanosterol and other C4-dimethylated sterol intermediates have been shown to regulate both the degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate (B85504) pathway, and the processing of SREBP-2. nih.govasbmb.org

Lanosterol, in particular, potently stimulates the ubiquitination and subsequent proteasomal degradation of HMGCR. researchgate.netcapes.gov.br This is an Insig-dependent process, where the accumulation of lanosterol promotes the binding of HMGCR to Insig, targeting it for degradation. researchgate.net Interestingly, while lanosterol is a strong inducer of HMGCR degradation, it is not effective at promoting the ER retention of the SCAP-SREBP complex, a role more specifically mediated by cholesterol itself. capes.gov.br This differential regulation by lanosterol and cholesterol allows for a nuanced control of the pathway, where the buildup of an early sterol intermediate selectively downregulates the rate-limiting enzyme without shutting down the entire transcriptional program. Other C4-dimethylated sterols can also contribute to the inhibition of SREBP-2 cleavage, adding another layer of feedback control. nih.gov

Genetic and Biochemical Inhibition Studies Targeting this compound Pathway Enzymes

The metabolic pathway responsible for the demethylation of 14α-methylsterols is a critical target for therapeutic intervention, particularly in pathogenic fungi and protozoa. nih.govnih.gov The primary enzyme in this pathway, sterol 14α-demethylase (CYP51), is a member of the cytochrome P450 superfamily and is essential for the production of vital sterols like ergosterol (B1671047) in fungi and cholesterol in animals. nih.govwikipedia.org Inhibition of CYP51 disrupts membrane integrity and function, leading to cell growth arrest or death. wikipedia.org This vulnerability has been exploited through the development of biochemical inhibitors, most notably azole antifungals, which are widely used in clinical and agricultural settings. nih.govwikipedia.org

Genetic and biochemical inhibition studies are fundamental to understanding the role of CYP51 and the consequences of its disruption. Biochemical inhibition typically involves the use of small molecules, such as azole derivatives (e.g., imidazoles and triazoles), that bind to the heme iron in the active site of the CYP51 enzyme. wikipedia.orgresearchgate.netbioone.org This binding acts as a noncompetitive inhibitor, preventing the enzyme from catalyzing the oxidative removal of the 14α-methyl group from its sterol substrate, such as lanosterol or eburicol. wikipedia.orgresearchgate.net

Genetic studies, including gene deletion and mutation analyses in model organisms and pathogens, complement biochemical approaches. Deleting the gene encoding CYP51 or introducing specific mutations can mimic the effects of chemical inhibitors, confirming the enzyme's essentiality and revealing the downstream metabolic consequences. researchgate.netmdpi.com For instance, the deletion of the ERG11 gene (which encodes CYP51) in Candida species results in the inability to produce ergosterol and leads to the accumulation of 14α-methylated precursors. mdpi.com Such studies have been crucial in validating CYP51 as a drug target and in investigating mechanisms of drug resistance, which can involve mutations in the CYP51 gene or its overexpression. wikipedia.orgnih.gov

Impact of Inhibitors on Sterol Profile and Accumulation of 14-Methylated Sterols

The direct consequence of inhibiting sterol 14α-demethylase (CYP51) is a significant alteration of the cellular sterol profile. This inhibition blocks the conversion of 14α-methylated sterols, leading to their accumulation while simultaneously depleting the cell of essential downstream sterols, such as ergosterol in fungi. wikipedia.orgnih.gov This dual effect disrupts the physical properties of the cell membrane, affecting its fluidity and permeability, and impairs the function of membrane-bound proteins. wikipedia.orgbioone.org

In various fungal species, treatment with azole antifungal agents results in a predictable shift in sterol composition. In Candida albicans and Aspergillus fumigatus, exposure to inhibitors like posaconazole (B62084), itraconazole, and voriconazole (B182144) leads to a dose-dependent decrease in ergosterol and a corresponding accumulation of various 14α-methylated sterols. nih.gov The specific intermediates that accumulate can include lanosterol, eburicol, obtusifoliol, 4,14-dimethylzymosterol, and 14α-methylfecosterol. mdpi.comnih.gov For example, studies on Candida glabrata treated with posaconazole identified lanosterol, obtusifoliol, and 4,14-dimethylzymosterol as the primary accumulation products. nih.gov Similarly, genetic deletion of the CGERG11 gene in C. glabrata confirmed the accumulation of lanosterol and obtusifoliol. mdpi.com

The impact of CYP51 inhibition is not limited to fungi. In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, azole inhibitors such as posaconazole and ravuconazole (B1678830) are highly effective. nih.gov They disrupt the parasite's sterol biosynthesis by inhibiting its specific CYP51, which preferentially uses eburicol as a substrate, leading to a buildup of 14-methylated sterols. nih.gov In Leishmania species, genetic deletion of CYP51 results in the accumulation of 14-methylated sterol intermediates and the depletion of ergostane-based sterols, mirroring the effect of chemical inhibitors. researchgate.net

In the arbuscular mycorrhizal fungus Glomus irregulare, the fungicide propiconazole (B1679638) was shown to inhibit sterol 14α-demethylase, causing an accumulation of 24-methylenedihydrolanosterol and a decrease in the end-product sterols, 24-methylcholesterol and 24-ethylcholesterol (B169355). nih.gov Studies using inhibitors in plants have also demonstrated the accumulation of precursor sterols, such as obtusifoliol, which is the primary substrate for plant CYP51. bioone.orgmdpi.com

The table below summarizes the effects of various inhibitors on the sterol profiles of different organisms, highlighting the accumulation of 14-methylated sterols.

OrganismInhibitor/Genetic ModificationKey Accumulated 14-Methylated SterolsReference
Candida albicansPosaconazole, Itraconazole, Voriconazole, FluconazoleLanosterol, Eburicol, Obtusifoliol, 14α-Methylfecosterol, 4,14-dimethylzymosterol mdpi.comnih.gov
Candida glabrataPosaconazoleLanosterol, Obtusifoliol, 4,14-dimethylzymosterol nih.gov
Aspergillus fumigatusPosaconazole, Itraconazole, VoriconazoleEburicol, Obtusifoliol nih.gov
Trypanosoma cruziPosaconazole, Ravuconazole14-methylated sterols (e.g., Eburicol) nih.gov
Leishmania donovaniGenetic Deletion of C14DM14-methylated sterol intermediates researchgate.net
Glomus irregularePropiconazole24-methylenedihydrolanosterol nih.gov
Sporothrix schenckiiItraconazoleNine different 14α-methyl sterols frontiersin.org

The following table details the inhibitory activity of selected novel compounds against Candida albicans CYP51 (CaCYP51), demonstrating their potency in blocking the enzyme.

CompoundIC₅₀ (µM) against CaCYP51Antifungal MIC (µg/mL) against C. albicans SC5314Reference
Fluconazole (Reference)0.310.125 nih.gov
Compound 5d0.390.125 nih.gov
Compound 5f0.46<0.03 nih.gov
Compound 12b0.202 nih.gov
Compound 12c0.331 nih.gov

These studies collectively underscore that the targeted inhibition of enzymes in the this compound pathway consistently leads to the accumulation of 14-methylated sterols, a key mechanism underlying the efficacy of these inhibitors. mdpi.com

Biological Roles and Cellular Implications of 14 Methylsterols C4 Sbis

Functional Significance of C4-Sterol Biosynthesis Intermediates

4,4-Dimethylsterols and 4-methylsterols are crucial sterol biosynthetic intermediates (C4-SBIs) that serve as precursors for essential sterols like cholesterol in animals, ergosterol (B1671047) in fungi, and various phytosterols (B1254722) in plants. mdpi.comresearchgate.net The biosynthesis of these vital end-products involves the enzymatic conversion of C30 steroidal triterpene precursors, such as lanosterol (B1674476) or cycloartenol (B190886). researchgate.net A critical part of this process is the removal of methyl groups at the C4 and C14 positions, a step that is highly conserved across eukaryotes. mdpi.com The demethylation at the C14 position is catalyzed by a cytochrome P450-dependent mono-oxygenase known as CYP51. mdpi.com

While typically transient and not present in high concentrations under normal physiological conditions, C4-SBIs are not merely passive intermediates. researchgate.net Evidence suggests they can act as signaling molecules. For instance, in mammals and plants, certain C4-SBIs and their oxygenated derivatives, like 4-carboxysterols, are involved in significant biological processes such as immune system development and auxin signaling, respectively. mdpi.comresearchgate.net In mammals, specific C4-SBIs, known as meiosis-activating sterols (MASs), are found in high concentrations in the testis and ovary and are implicated in activating meiosis. nih.gov The order of demethylation reactions can differ between organisms, which may allow for the production of unique 4-methylated sterols with specific functions. mdpi.com

The functional importance of these intermediates is underscored by the severe cellular and developmental consequences that arise from their accumulation, which can be caused by genetic mutations or the use of biochemical inhibitors. mdpi.comresearchgate.net This highlights the tightly regulated nature of sterol biosynthesis and the functional significance of its intermediate compounds.

Impact of 14-Methylsterol Accumulation on Cellular Processes

The accumulation of 14-methylsterols and other C4-SBIs due to disruptions in the sterol biosynthetic pathway triggers significant cellular stress and adaptive responses. In fungi, the inhibition of the enzyme 14α-demethylase leads to the depletion of ergosterol and the build-up of 14α-methyl sterols, which alters membrane structure and hinders fungal growth. asm.org Similarly, in the parasite Leishmania major, the inactivation of the C14DM enzyme results in the accumulation of 14-methylated sterol intermediates, causing profound abnormalities in the plasma membrane. plos.org

Cells experiencing an accumulation of these aberrant sterols often exhibit a range of stress responses. For instance, in yeast, the accumulation of methyl sterol metabolites can lead to increased mitochondrial oxidants. nih.gov In humans, genetic defects in cholesterol synthesis, such as SC4MOL deficiency, lead to an accumulation of C4-methylsterols (meiosis-activating sterols). nih.gov This accumulation has been shown to cause overproliferation of skin and blood cells and to significantly alter the phenotype and function of immune cells. nih.gov The cellular response to these aberrant sterol profiles can also involve changes in gene expression. For example, the accumulation of lanosterol, a C4,14-dimethylsterol, can regulate the immune response, membrane fluidity, and reactive oxygen species (ROS) production. nih.gov

The following table summarizes the key cellular responses to the accumulation of aberrant sterol profiles in different organisms:

Organism/SystemAberrant Sterol(s) AccumulatedKey Cellular Responses
Fungi 14α-methyl sterolsAltered membrane structure, retarded growth. asm.org
Leishmania major 14-methylated sterol intermediatesIncreased plasma membrane fluidity, failure to maintain ordered membrane microdomains. plos.org
Yeast Methyl sterol metabolitesIncreased mitochondrial oxidants. nih.gov
Humans (SC4MOL deficiency) C4-methylsterols (meiosis-activating sterols)Cell overproliferation (skin and blood), altered immunocyte phenotype and function. nih.gov
Mammalian Macrophages LanosterolRegulation of immune response, membrane fluidity, and ROS production. nih.gov

Sterols are fundamental components of eukaryotic cell membranes, where they play a crucial role in regulating fluidity, permeability, and the activity of membrane-bound proteins. mdpi.comnih.gov The specific structure of a sterol significantly influences its ability to perform these functions. The accumulation of 14-methylsterols and other biosynthetic intermediates, which differ structurally from the final sterol products, can profoundly disrupt membrane dynamics and permeability.

The presence of methyl groups at the C4 and C14 positions alters the shape and packing properties of the sterol molecule compared to the planar structure of cholesterol or the specific conformations of phytosterols and ergosterol. biologists.com This structural difference interferes with the ability of these intermediates to effectively order the acyl chains of phospholipids (B1166683) in the membrane bilayer. biorxiv.org Consequently, membranes enriched with 14-methylsterols often exhibit increased fluidity and permeability. plos.orgbiorxiv.org

In the parasite Leishmania major, the accumulation of 14-methylated sterol intermediates due to the inactivation of the C14DM enzyme leads to a marked increase in plasma membrane fluidity and a failure to maintain ordered membrane microdomains, often referred to as lipid rafts. plos.orgbiorxiv.org These microdomains are critical for various cellular processes, including signal transduction and protein trafficking. In plants, altered sterol profiles resulting from mutations in the sterol biosynthesis pathway can affect membrane integrity, which in turn influences signaling cascades. oup.com Similarly, in cholesterol-deficiency diseases in mammals, the incorporation of sterol precursors into membranes results in decreased bending rigidity and intrinsic curvature, which can impair the formation of cellular structures like secretory granules. biologists.com

The table below outlines the effects of 14-methylsterol accumulation on membrane properties:

Organism/SystemEffect on MembraneConsequence
Leishmania major Increased fluidity, failure to maintain ordered microdomains. plos.orgbiorxiv.orgCompromised membrane function, hypersensitivity to heat. plos.org
Plants Altered membrane integrity. oup.comDisrupted signaling cascades (e.g., cell polarity, auxin efflux). oup.com
Mammals (Cholesterol-deficiency diseases) Decreased bending rigidity and intrinsic curvature. biologists.comImpaired formation of secretory granules. biologists.com

The accumulation of 14-methylsterols and other C4-SBIs due to genetic defects or biochemical inhibition of the sterol biosynthetic pathway leads to severe developmental abnormalities across all eukaryotic kingdoms. mdpi.comresearchgate.net These developmental phenotypes underscore the critical importance of maintaining a precise sterol composition for normal growth and development.

In humans, mutations in the SC4MOL gene, which encodes a sterol-C4-methyl oxidase, result in a syndrome characterized by psoriasiform dermatitis, microcephaly, and developmental delay. nih.gov This condition is caused by the accumulation of C4-methylsterols. nih.gov Other human genetic disorders known as steroloses are also characterized by the accumulation of sterol intermediates, including C4-SBIs, leading to severe developmental problems such as embryonic malformations. mdpi.com

In the plant Arabidopsis thaliana, mutations affecting various steps in the sterol biosynthesis pathway, including the demethylation of C4 and C14 methyl groups, result in pleiotropic developmental defects. For example, the smo1-1 smo1-2 double mutant, which accumulates 4,4-dimethylsterols, is embryo lethal and exhibits severe defects such as the absence of cotyledons and abnormal cell division. uniprot.org Similarly, mutants defective in the C14-reductase (fackel/hydra2) or the C8,7-isomerase (hydra1) show abnormal embryonic development and post-embryonic defects in vascular patterning. mdpi.comnih.gov These developmental issues are often linked to problems with cell wall formation and cellulose (B213188) synthesis. nih.gov

The following table provides examples of developmental phenotypes associated with 14-methylsterol imbalance:

OrganismGenetic DefectAccumulated Sterol(s)Developmental Phenotype
Humans SC4MOL mutationC4-methylsterolsPsoriasiform dermatitis, microcephaly, developmental delay. nih.gov
Humans SterolosesC4-SBIsEmbryo malformation, skin anatomical changes. mdpi.com
Arabidopsis thaliana smo1-1 smo1-24,4-dimethylsterolsEmbryo lethality, lack of cotyledons, abnormal cell division. uniprot.org
Arabidopsis thaliana fackel/hydra2 (C14-reductase)14α-methylsterolsAbnormal embryonic development, vascular patterning defects. mdpi.com

Signaling Functions and Molecular Interactions of 4-Methylsterols

Beyond their structural roles in membranes, 14-methylsterols and other C4-SBIs can function as signaling molecules that interfere with critical endogenous pathways. mdpi.comresearchgate.net Their accumulation can lead to the dysregulation of these pathways, contributing to the severe phenotypes observed in organisms with defective sterol biosynthesis.

In plants, several studies have linked the accumulation of specific sterol intermediates to disruptions in auxin signaling. Auxin is a key hormone that regulates many aspects of plant growth and development. The accumulation of 4-carboxy-4-methyl-24-methylenecycloartanol, a C4-SBI, has been shown to interfere with auxin transport in Arabidopsis thaliana. biorxiv.org Furthermore, mutants with defects in sterol biosynthesis, which accumulate intermediates like 14α-methylsterols, often exhibit phenotypes consistent with disturbed auxin signaling or transport. biorxiv.orgoup.com For example, the hyd1 and fk mutants, which accumulate such intermediates, can be partially rescued by crossing them with auxin-resistant mutants. biorxiv.org

In mammals, C4-methylsterols have been implicated in the regulation of the immune system. mdpi.comresearchgate.net Meiosis-activating sterols (MASs), which are types of C4-methylsterols, can act as ligands for Liver X Receptors (LXRα and LXRβ). nih.gov These nuclear receptors are important regulators of lipid metabolism and both innate and adaptive immunity. nih.gov The accumulation of MASs in patients with SMO deficiency leads to altered immune cell phenotypes and functions, highlighting the direct impact of these sterol intermediates on immune signaling pathways. nih.gov Additionally, 4α-formyl-lanosterol has been identified as a physiological ligand for RORγ, a nuclear receptor that regulates the development of lymphoid cells. mdpi.com

This table summarizes the interference of 14-methylsterols with signaling pathways:

OrganismSignaling PathwayInterfering Sterol Intermediate(s)Molecular Interaction/Effect
Plants (Arabidopsis thaliana) Auxin Signaling4-carboxy-4-methyl-24-methylenecycloartanol, 14α-methylsterolsInterference with auxin transport and signaling. biorxiv.orgoup.com
Mammals Immune System DevelopmentMeiosis-activating sterols (MASs)Act as ligands for Liver X Receptors (LXRα and LXRβ), altering immune cell function. nih.gov
Mammals Lymphoid Cell Development4α-formyl-lanosterolActs as a physiological ligand for the nuclear receptor RORγ. mdpi.com

Ligand-Target Interactions (e.g., Liver X Receptors for 24α-methyl cholesterol)

Sterol biosynthetic intermediates (SBIs) with a methyl group at the C4 position, including 14-methylsterols, are not merely metabolic precursors but also function as signaling molecules through direct interactions with cellular receptors. A prominent example of this is the interaction between the phytosterol 24α-methyl cholesterol, also known as campesterol (B1663852), and the Liver X Receptors (LXRs). apexbt.comglpbio.comcaymanchem.com

LXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, with two main isoforms: LXRα (NR1H3) and LXRβ (NR1H2). mdpi.commdpi.com These receptors act as cellular cholesterol sensors. apexbt.comglpbio.com When activated by binding to specific ligands, such as certain cholesterol metabolites called oxysterols, LXRs form a heterodimer with the retinoid X receptor (RXR). mdpi.commdpi.com This complex then binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. mdpi.comoup.com

Research has identified 24α-methyl cholesterol as a natural agonist for both LXRα and LXRβ. apexbt.comglpbio.comcaymanchem.com By activating LXRs, 24α-methyl cholesterol influences the transcription of numerous genes that are crucial for lipid metabolism, cholesterol transport, and inflammation. apexbt.commdpi.com LXRα is predominantly expressed in metabolic tissues like the liver, intestines, adipose tissue, and macrophages, while LXRβ is expressed more ubiquitously throughout the body. glpbio.commdpi.comglpbio.com The activation of LXR signaling by ligands like 24α-methyl cholesterol can induce genes involved in cholesterol efflux (such as ATP-binding cassette transporters ABCA1 and ABCG1) and has been shown to suppress the proliferation of certain cancer cells. apexbt.comcaymanchem.comoup.com

Table 1: Ligand-Target Interaction Profile

LigandTarget Receptor(s)Interaction TypePrimary Downstream Effect
24α-methyl cholesterol (Campesterol)Liver X Receptor α (LXRα) & Liver X Receptor β (LXRβ)AgonistModulation of genes controlling lipid metabolism and inflammation. apexbt.comglpbio.commdpi.com

Role in Organismal Development and Stress Response

The intermediates of sterol biosynthesis, including 4,4-dimethylsterols and 4-methylsterols (collectively known as C4-SBIs), play a critical and conserved role in the development and stress responses of eukaryotes. researchgate.netmdpi.com While often present at low concentrations under normal physiological conditions, their proper metabolism is essential. nih.gov Genetic or biochemical disruptions that lead to the accumulation of C4-SBIs can cause severe developmental and cellular defects in a wide range of organisms, from yeast to mammals and plants. researchgate.netmdpi.comfrontiersin.org

In plants, sterols are indispensable for growth, cell expansion, and division. biorxiv.org Mutants with defects in sterol biosynthesis enzymes, such as sterol C-14 reductase or C-24 sterol methyltransferase, exhibit abnormal embryonic patterning and defects in cell division and expansion. frontiersin.org This underscores the importance of maintaining a precise sterol composition for organized development. ugent.be For instance, the ratio of campesterol (a 24-methylcholesterol) to sitosterol (B1666911) is a critical factor that modulates growth in Arabidopsis. mdpi.com In mammals, specific C4-SBIs, such as meiosis-activating sterols (MASs), are recognized as signaling molecules that initiate meiosis in oocytes and spermatozoa, highlighting their direct role in developmental processes. nih.gov Furthermore, certain oxygenated C4-SBIs have been implicated in the development of the immune system in mammals. researchgate.netmdpi.com

Sterols and their intermediates are also integral to how organisms respond to biotic and abiotic stresses. mdpi.com In plants, sterol composition has been shown to change in response to pathogens and environmental cues like high temperature and high light levels. asm.orgnih.gov These changes are thought to be part of the adaptive response, potentially by modulating membrane properties or acting as signaling molecules to activate defense pathways. mdpi.comlibretexts.org For example, the biosynthesis of certain sterols in Solanaceous plants increases in response to wounding or pathogen infection. nih.gov In dinoflagellate endosymbionts of corals, environmental stress from heat leads to significant alterations in sterol metabolism, which is linked to the critical process of coral bleaching. asm.org This demonstrates that the sterol biosynthetic pathway, including its 14-methylsterol intermediates, is a key metabolic hub that integrates developmental programs with responses to environmental challenges.

Academic Research Methodologies for 14 Methylcholesterol Analysis

Advanced Analytical Techniques for Sterol Profiling

Sterol profiling, or the qualitative and quantitative analysis of sterols in a biological sample, is fundamental to studying 14-methylcholesterol. Given the structural similarity among sterol intermediates, highly sensitive and high-resolution techniques are required to differentiate and measure them accurately within complex lipid mixtures. mdpi.comcreative-proteomics.com

Chromatographic and Mass Spectrometric Methodologies (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and other sterol precursors. nih.govmdpi.com This method offers excellent chromatographic resolution and provides detailed structural information, allowing for the unambiguous identification of compounds in a mixture. mdpi.com

Before analysis by GC-MS, sterols, which are relatively non-volatile, typically undergo a derivatization step. creative-proteomics.comnih.gov Silylation, for instance, replaces the hydroxyl group with a more volatile trimethylsilyl (B98337) (TMS) group, enhancing the compound's stability and improving its chromatographic properties. creative-proteomics.comnih.gov Following separation on the GC column, the molecules are ionized, and the mass spectrometer analyzes the resulting fragments. The fragmentation pattern provides a molecular fingerprint that is used for identification, while the signal intensity allows for quantification. nih.govspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool used in sterol analysis. biotage.comnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed to separate sterols based on their hydrophobicity. creative-proteomics.com Coupling HPLC with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it possible to detect and quantify low-abundance sterols in complex biological matrices. nih.gov

TechniquePrincipleSample PreparationKey Advantages for Sterol AnalysisReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their physicochemical properties, followed by mass-based detection and identification.Lipid extraction followed by derivatization (e.g., silylation) to increase volatility.High resolution for separating structurally similar sterols; provides detailed structural information for unambiguous identification. creative-proteomics.comnih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase based on polarity, followed by highly selective and sensitive mass detection.Lipid extraction; derivatization is not always required but can enhance detection.High sensitivity and selectivity for analyzing complex mixtures; suitable for a wide range of sterols. biotage.comnih.gov

Isotopic Labeling and Tracer Studies in Biosynthetic Investigations

Isotopic labeling is an indispensable tool for elucidating biosynthetic pathways and tracking the metabolic fate of specific molecules like this compound. researchgate.net These tracer studies involve introducing molecules containing stable or radioactive isotopes into a biological system and monitoring their incorporation into downstream products. nih.govacs.org

A pivotal study on the metabolism of this compound utilized [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol, a tritium-labeled version of the compound. nih.gov When incubated with a supernatant fraction from rat liver homogenates, the labeled this compound was efficiently converted into cholesterol. nih.gov Analysis of the reaction products revealed the presence of several other labeled intermediates, demonstrating the sequential steps in the demethylation and modification process. This approach provided direct evidence for the role of this compound as a precursor in the cholesterol synthesis pathway. nih.gov

Stable isotopes, such as Deuterium (²H) and Carbon-13 (¹³C), are increasingly used as they avoid the hazards associated with radioactivity. mdpi.comnih.gov Cells or organisms are cultured with labeled precursors, such as ¹³C-acetate, and the resulting sterols are analyzed by mass spectrometry. nih.gov The mass shift in the resulting molecules confirms their synthesis from the labeled precursor and can provide detailed insights into the reaction mechanisms. nih.gov

Molecular Biology Approaches

Molecular biology techniques have revolutionized the study of sterol biosynthesis by allowing researchers to identify and characterize the specific genes and enzymes involved in the metabolism of this compound.

Gene Isolation, Cloning, and Heterologous Expression of Enzymes

The identification of genes encoding the enzymes of the sterol pathway is often achieved through sequence similarity searches or functional complementation of mutant organisms, such as yeast. Once a candidate gene is identified, it can be isolated and cloned into an expression vector.

This vector is then introduced into a host organism, such as the bacterium Escherichia coli or yeast, in a process known as heterologous expression. nih.gov This allows for the production of large quantities of a single enzyme in a simplified system, free from other competing enzymes in the native organism. For example, the CYP51A1 gene, which encodes the lanosterol (B1674476) 14α-demethylase responsible for removing the methyl group from C14 of sterol precursors, was characterized through its heterologous expression in bacteria. nih.gov The expressed enzyme's activity can then be confirmed through in vitro assays using specific substrates, verifying its role in the metabolic pathway. nih.gov

Genetic Manipulation (e.g., Gene Knockouts, Overexpression, RNAi) in Model Organisms

Manipulating the expression of specific genes in model organisms provides powerful insights into their function in vivo. Techniques like CRISPR-Cas9 gene editing can be used to create "knockout" cell lines or animals in which a specific gene is inactivated. biorxiv.orgnih.gov

In one study, CRISPR-Cas9 was used to delete the gene for CYP51A1 in a human liver cell line (HepG2). biorxiv.org This inactivation blocked the sterol synthesis pathway, leading to the accumulation of its substrate, lanosterol (a 14-methylated sterol), and the depletion of downstream products. biorxiv.org Analyzing the sterol profile in these knockout cells confirms the enzyme's function and reveals the metabolic consequences of its absence.

Genetic Manipulation TechniqueMechanismApplication in Sterol ResearchExample FindingReference
Gene Knockout (e.g., CRISPR-Cas9)Permanent inactivation of a target gene.To study the effect of a complete loss of function of a specific enzyme in the sterol pathway.Knockout of the CYP51A1 gene in HepG2 cells led to the accumulation of the upstream sterol intermediate, lanosterol. biorxiv.org
RNA interference (RNAi)Sequence-specific degradation of mRNA, leading to reduced ("silenced") gene expression.To investigate the impact of reduced enzyme levels on sterol profiles and organismal physiology.Silencing the HYD1 gene in Arabidopsis thaliana altered the plant's sterol profile by causing an accumulation of Δ⁸-sterols. researchgate.net

In Vitro and Cell-Based Systems for Metabolic Studies

In vitro and cell-based systems are crucial for studying the biochemical details of this compound metabolism in a controlled environment. In vitro systems often use purified enzymes or subcellular fractions, such as liver microsomes or the supernatant from homogenized tissues, which contain the necessary enzymes for sterol synthesis. nih.govnih.gov

As previously mentioned, the metabolism of [3α-³H]14α-methyl-5α-cholest-7-en-3β-ol was successfully studied using the 10,000 g supernatant fraction of rat liver homogenates. nih.gov This cell-free system demonstrated the conversion of the 14-methylated sterol into various downstream intermediates, including cholesterol, and also revealed that a significant amount of the labeled sterol was incorporated into steryl esters. nih.gov

Cell-based assays utilize cultured cells to study sterol metabolism within a more biologically relevant context. nih.govabcam.com These assays can be used to screen for compounds that inhibit or modulate specific enzymes in the cholesterol biosynthesis pathway. For instance, a whole-cell screening assay using GC-MS was developed to monitor the effects of drug candidates on all enzymes of distal cholesterol biosynthesis simultaneously. nih.gov By treating cells with a test compound and analyzing the subsequent changes in the entire sterol profile, researchers can identify the specific enzyme being targeted based on which sterol intermediate accumulates. nih.gov

Cultured Cell Lines and Microsomal Preparations

Cultured cell lines and subcellular fractions, particularly microsomal preparations, are fundamental tools for studying the metabolism of this compound. These systems provide a controlled environment to investigate the enzymatic activities and regulatory mechanisms involved in the cholesterol biosynthesis pathway.

A variety of cell lines are employed in cholesterol research, each with specific characteristics that make them suitable for different types of studies. For instance, human hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (Caco-2) cells are well-established models for studying lipid metabolism. mdpi.com Chinese Hamster Ovary (CHO) cells are also widely used due to their robust growth characteristics and the availability of mutant strains with defects in cholesterol biosynthesis, which are invaluable for genetic and biochemical studies. themedicalbiochemistrypage.org Researchers can track the biosynthesis of cholesterol and its intermediates, including this compound, in these cell lines using stable isotopic tracers like 13C-labeled glucose. nih.govnih.gov Subsequent analysis of lipid extracts allows for the quantification of newly synthesized sterols. nih.gov Furthermore, techniques have been developed for the direct analysis of sterols in cultured cells without the need for organic solvent extraction, streamlining the quantification process. nih.gov

Microsomal preparations, which are fractions of the endoplasmic reticulum obtained through differential centrifugation of cell homogenates, are enriched in the enzymes responsible for the later stages of cholesterol synthesis. unl.pt These preparations from tissues such as rat liver are instrumental in studying the enzymes that act upon this compound and its precursors. nih.govresearchgate.net For example, the activity of lanosterol 14α-methyl demethylase, a critical cytochrome P450 enzyme (CYP51A1) that removes the 14α-methyl group from lanosterol, a precursor to this compound, has been extensively studied in hepatic microsomes. nih.govnih.gov Microsomal stability assays, which measure the depletion of a test compound over time in the presence of microsomes and necessary cofactors like NADPH, are a standard method to evaluate the metabolic fate of sterols and other compounds. evotec.comdomainex.co.ukcharnwooddiscovery.com

Table 1: Examples of Cultured Cell Lines in Cholesterol Biosynthesis Research

Cell Line Origin Typical Application in Sterol Research
HepG2 Human Hepatocellular Carcinoma Studies of hepatic lipid and cholesterol metabolism.
Caco-2 Human Colorectal Adenocarcinoma Intestinal absorption and transport of cholesterol. mdpi.com
CHO Chinese Hamster Ovary Genetic and biochemical studies of cholesterol homeostasis. themedicalbiochemistrypage.org
L-M Cells Mouse Fibroblasts General studies of cellular sterol metabolism. nih.gov
U-937 Cells Human Histiocytic Lymphoma Macrophage cholesterol metabolism and foam cell formation. nih.gov
PC-12 Cells Rat Pheochromocytoma Neuronal cholesterol metabolism. nih.gov

Reconstitution of Enzymatic Reactions

To study the function of a specific enzyme in the absence of confounding cellular components, researchers utilize in vitro reconstitution of enzymatic reactions. This powerful technique involves purifying the enzyme of interest and its required cofactors and substrates, and then combining them in a controlled environment to observe the reaction.

The reconstitution of enzymes involved in the metabolism of this compound and its precursors has been crucial for understanding their catalytic mechanisms. A prime example is the reconstitution of lanosterol 14α-demethylase (CYP51A1). nih.gov This process typically involves the purification of the cytochrome P450 enzyme and NADPH-cytochrome P450 reductase from microsomal preparations. nih.gov These proteins are then incorporated into artificial lipid vesicles, often composed of phospholipids (B1166683) like dilauroylphosphatidylcholine, to mimic the membrane environment of the endoplasmic reticulum. nih.gov The addition of the sterol substrate (e.g., lanosterol or a related 14-methylated sterol) and the cofactor NADPH initiates the demethylation reaction, which can be monitored by analyzing the products. nih.gov Such reconstituted systems have been instrumental in demonstrating that a single cytochrome P450 isozyme is responsible for the multiple oxidative steps required for the removal of the 14α-methyl group. nih.gov

Table 2: Key Components for the Reconstitution of Lanosterol 14α-Demethylase Activity

Component Function
Purified Lanosterol 14α-demethylase (CYP51A1) The enzyme that catalyzes the demethylation of the sterol substrate. nih.gov
Purified NADPH-cytochrome P450 reductase An electron donor required for the catalytic activity of CYP51A1. nih.gov
Phospholipid Vesicles (e.g., dilauroylphosphatidylcholine) Provide a membrane-like environment for the proper folding and function of the membrane-bound enzymes. nih.gov
Sterol Substrate (e.g., Lanosterol) The molecule that is acted upon by the enzyme.
NADPH A cofactor that provides the reducing equivalents for the reaction. nih.gov
Oxygen (O2) A substrate for the oxidative demethylation reaction. nih.gov

Bioinformatic and Proteomic Approaches for Enzyme and Pathway Discovery

In recent years, bioinformatic and proteomic approaches have revolutionized the study of metabolic pathways, including cholesterol biosynthesis. These high-throughput techniques allow for a global analysis of the proteins and genes involved in the metabolism of this compound and other sterols.

Quantitative proteomics, which involves the large-scale measurement of protein expression levels, has been used to identify alterations in metabolic pathways in inborn errors of cholesterol synthesis. nih.gov By comparing the proteomes of healthy tissues with those from individuals with genetic disorders affecting cholesterol metabolism, researchers can identify changes in the expression of enzymes and regulatory proteins. nih.gov For example, proteomic analysis of brain tissue from mouse models of Smith-Lemli-Opitz syndrome and lathosterolosis, disorders caused by defects in cholesterol biosynthesis, has revealed widespread changes in the expression of enzymes involved in both sterol and non-sterol isoprenoid synthesis. nih.gov

Bioinformatic analysis of protein-protein interaction networks, or "interactomics," provides insights into the regulatory mechanisms governing the cholesterol synthesis pathway. mdpi.comresearchgate.netnih.gov By systematically identifying the proteins that physically interact with the enzymes of cholesterol biosynthesis, researchers can uncover novel regulatory relationships and signaling pathways. mdpi.comresearchgate.netnih.gov This approach has been used to create a comprehensive map of the protein-protein interactions for seventeen enzymes in the cholesterol pathway, revealing a complex network of modifying proteins such as kinases, phosphatases, and ubiquitin ligases. mdpi.comresearchgate.net

Furthermore, the combination of genetic engineering techniques like CRISPR-Cas9 with global transcriptome analysis offers a powerful strategy to elucidate the specific roles of sterol intermediates. biorxiv.orgasbmb.org By knocking out genes encoding specific enzymes in the cholesterol synthesis pathway, researchers can induce the accumulation of particular sterols, including those related to this compound. biorxiv.orgasbmb.org Subsequent analysis of the transcriptome can then reveal the downstream gene regulatory pathways that are influenced by these specific sterol intermediates. biorxiv.org

Table 3: Overview of Bioinformatic and Proteomic Methodologies in Sterol Research

Methodology Description Application in this compound Research
Quantitative Proteomics Large-scale quantification of proteins in a biological sample to identify differences in expression levels. nih.gov Identification of changes in the expression of enzymes involved in this compound metabolism in disease states. nih.gov
Interactomics The study of protein-protein interactions on a global scale to understand cellular networks. mdpi.comresearchgate.netnih.gov Elucidation of the regulatory proteins that interact with and control the activity of enzymes in the cholesterol biosynthesis pathway. mdpi.comresearchgate.netnih.gov
CRISPR-Cas9 Gene Editing A technology for precisely editing the genome of a cell or organism. biorxiv.orgasbmb.org Creation of cell models with specific enzymatic deficiencies to study the accumulation and effects of this compound and other sterol intermediates. biorxiv.orgasbmb.org
Transcriptomics The study of the complete set of RNA transcripts produced by an organism or cell. biorxiv.org Identification of gene regulatory networks that are modulated by this compound and other sterol molecules. biorxiv.org

Comparative and Evolutionary Aspects of 14 Methylcholesterol Metabolism

Differences in 14-Methylcholesterol Pathways Across Biological Kingdoms

The substrates, enzymes, and products involved in the removal of the 14α-methyl group from sterol precursors vary significantly between mammals, fungi, plants, and bacteria. These differences highlight the adaptation of the sterol biosynthetic pathway to the specific physiological needs of each kingdom.

Mammalian Cholesterol Synthesis and 14-Methylsterol Intermediates

In mammals, the biosynthesis of cholesterol, the principal sterol, involves the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51A1. wikipedia.orguniprot.org This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol. wikipedia.orgnih.gov This demethylation is a critical checkpoint in the conversion of lanosterol to cholesterol. wikipedia.org The reaction proceeds in three steps, each requiring oxygen and NADPH, to convert the methyl group first to a carboxyalcohol, then to a carboxyaldehyde, and finally its removal as formic acid, resulting in the formation of 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. wikipedia.orguniprot.orgnih.gov The presence and activity of CYP51A1 are essential for de novo cholesterol synthesis. nih.govcaymanchem.com

Fungal Ergosterol (B1671047) Biosynthesis and 14α-Methylsterols

Fungi synthesize ergosterol as their primary sterol, a process that also involves a CYP51 enzyme, commonly referred to as Erg11. nih.govnih.gov This enzyme catalyzes the 14α-demethylation of eburicol (B28769) or lanosterol, depending on the fungal species. nih.govmdpi.com The inhibition of Erg11 by azole antifungal agents leads to the accumulation of 14α-methylsterols, such as lanosterol and eburicol, which disrupts fungal membrane integrity and function. nih.govresearchgate.net

In some fungi, such as Aspergillus fumigatus, multiple isoforms of CYP51 (Cyp51A and Cyp51B) exist, adding complexity to the ergosterol biosynthesis pathway. davidmoore.org.uk The accumulation of intermediates like 14α-methylfecosterol can occur under conditions of azole stress, highlighting the adaptability of the fungal pathway. mdpi.com The essential nature of this demethylation step makes Erg11 a primary target for antifungal therapies. nih.govmdpi.com

Plant Phytosterol Synthesis and the Obtusifoliol (B190407) 14-Demethylation Step

In plants, the biosynthesis of phytosterols (B1254722), such as sitosterol (B1666911) and stigmasterol (B192456), follows a pathway that diverges from that of mammals and fungi. researchgate.net The initial cyclization product is cycloartenol (B190886), not lanosterol. nih.gov The subsequent 14α-demethylation is carried out by the enzyme obtusifoliol 14α-demethylase, another member of the CYP51 family (e.g., OsCYP51G1 in rice). fao.orgbiorxiv.org As its name suggests, the primary substrate for this enzyme is obtusifoliol. biorxiv.orgnih.gov

Disruption of the obtusifoliol 14α-demethylase gene in plants like Arabidopsis leads to the accumulation of 14α-methyl-sterols, including obtusifoliol, and results in severe developmental defects and seedling lethality, underscoring the essential role of this step in plant growth and development. nih.gov This highlights the critical function of removing the 14α-methyl group for the proper synthesis of functional phytosterols that are integral to plant cell membranes and as precursors for brassinosteroid hormones. fao.orgnih.gov

Bacterial Sterol Pathways (e.g., Methylococcus capsulatus) and Δ8(14)-sterols

While sterol synthesis is predominantly a eukaryotic trait, a few bacteria, such as the methanotroph Methylococcus capsulatus, are capable of producing sterols. oup.comcore.ac.uk The bacterial pathway is considered abbreviated compared to eukaryotes. oup.com M. capsulatus synthesizes sterols that are demethylated at the C-14 position but often retain methyl groups at the C-4 position. researchgate.netresearchgate.net

A distinctive feature of the sterols produced by M. capsulatus is the presence of a double bond at the Δ8(14) position. portlandpress.comnih.gov The identified sterols in this bacterium include 4,4-dimethyl-5α-cholest-8(14)-en-3β-ol and 4α-methyl-5α-cholest-8(14)-en-3β-ol. portlandpress.comelifesciences.org The sterol biosynthesis in these bacteria appears to be blocked at the level of 4α-methyl Δ8(14)-sterols, indicating a significant divergence from the eukaryotic pathways where this double bond is typically isomerized. portlandpress.comnih.gov

Comparative Overview of 14α-Demethylation in Different Biological Kingdoms
KingdomPrimary Sterol ProductKey 14α-Demethylase EnzymePrimary 14-Methylsterol SubstrateCharacteristic Intermediate/Product
MammaliaCholesterolLanosterol 14α-demethylase (CYP51A1)Lanosterol4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol
FungiErgosterolLanosterol 14α-demethylase (Erg11/CYP51)Lanosterol, Eburicol14α-methylfecosterol
PlantaePhytosterols (e.g., Sitosterol)Obtusifoliol 14α-demethylase (CYP51G)Obtusifoliol4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol
Bacteria (Methylococcus capsulatus)4-methylsterolsCYP51fxLanosterol4α-methyl-5α-cholest-8(14)-en-3β-ol

Phylogenetic Markers and Evolutionary Divergence in Sterol Biosynthesis

The enzymes and intermediates of the sterol biosynthetic pathway serve as valuable phylogenetic markers, offering insights into the evolutionary history of eukaryotes. oup.comnih.gov The initial bifurcation in the pathway, with non-photosynthetic organisms utilizing the lanosterol synthase (LAS) pathway and photosynthetic organisms employing the cycloartenol synthase (CAS) pathway, represents a significant evolutionary divergence. acs.org

The CYP51 gene family, which encodes the sterol 14α-demethylase, is one of the most ancient and conserved P450 families, with members found across all biological kingdoms that synthesize sterols. nih.govnih.gov Despite its conserved core function, the diversification of CYP51 enzymes to accommodate different substrates (lanosterol, eburicol, obtusifoliol) reflects the evolutionary adaptation of sterol biosynthesis in different lineages. nih.gov The presence or absence of specific sterol-modifying enzymes, and the resulting sterol profiles, can be used to trace the evolutionary relationships between different eukaryotic groups. oup.complos.org For instance, the sterol composition of early diverging fungi, which includes cholesterol, contrasts with the ergosterol dominance in later diverging fungal lineages. plos.org

Convergent Evolution in C4-Methyl Steroidogenesis

While the C-14 demethylation step is a common feature in sterol biosynthesis, the subsequent removal of methyl groups at the C-4 position reveals instances of convergent evolution. In eukaryotes, the C-4 demethylation is a multi-enzyme process. However, phylogenomic studies of sterol-producing bacteria failed to identify homologs of the eukaryotic C-4 demethylase enzymes. nih.gov

Future Research Directions and Uncharted Territories

Elucidation of Uncharacterized Enzymes and Regulatory Proteins in 14-Methylcholesterol Metabolism

The conversion of lanosterol (B1674476) to cholesterol involves a series of enzymatic steps, many of which are known to be imperfectly efficient, leading to a complex cellular milieu of sterol intermediates. While the primary enzymes responsible for demethylation at the C14 position, such as lanosterol-14α-methyl-demethylase (CYP51), and the subsequent reduction of the Δ14-double bond by sterol-14-reductases (LBR and TM7SF2) have been identified, the potential for alternative or auxiliary enzymes remains an open question. mdpi.com Future research must focus on identifying and characterizing any as-yet-unknown enzymes that may act on 14-methylated sterol substrates.

Furthermore, the post-translational regulation of known enzymes is an area ripe for exploration. The E3 ubiquitin ligase MARCHF6, for instance, has been identified as a key regulator of cholesterol synthesis, targeting several enzymes for degradation. pnas.orgnih.gov Investigating whether MARCHF6 or other E3 ligases specifically target enzymes that produce or metabolize this compound could reveal new layers of metabolic control. Similarly, while the SREBP pathway is a master regulator of cholesterol homeostasis, its specific interplay with intermediates like 14-methylsterols is not fully understood and warrants deeper investigation. mdpi.comfrontiersin.org

Key research questions include:

Are there unidentified enzymes with specificity for this compound or its derivatives?

What is the full spectrum of E3 ligases and deubiquitinating enzymes that regulate the stability of proteins involved in 14-methylsterol metabolism?

How do cellular levels of 14-methylsterols specifically influence the activity of major regulatory pathways like SREBP?

Advanced Structural Biology of Sterol-Metabolizing Enzymes

Understanding the function of an enzyme is inextricably linked to its three-dimensional structure. Techniques such as X-ray crystallography and cryo-electron microscopy have been instrumental in revealing the atomic architecture of key enzymes in the cholesterol biosynthetic pathway. labmanager.comumich.edu Recent structural studies have provided insights into enzymes like squalene (B77637) epoxidase (SQLE), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and 3β-hydroxysteroid Δ8-Δ7 isomerase (EBP). nih.gov

However, high-resolution structures for many enzymes as they are bound to their 14-methylated sterol substrates are still lacking. Obtaining these structures would provide invaluable information on substrate specificity, catalytic mechanisms, and the conformational changes that occur during the enzymatic reaction. For example, detailed structural data on CYP51 complexed with its various sterol substrates could explain the nuances of its demethylation activity. oup.com Similarly, resolving the structures of LBR and TM7SF2 would help to clarify their distinct roles and intracellular localizations. mdpi.com This structural information is not only fundamental to basic science but also provides a rational basis for the design of specific inhibitors or activators with therapeutic potential. nih.gov

Future structural biology efforts should prioritize:

Solving the crystal or cryo-EM structures of CYP51, LBR, and TM7SF2 in complex with 14-methylated sterol intermediates.

Characterizing the structural basis for the interaction between regulatory proteins like MARCHF6 and their target enzymes in the 14-methylsterol pathway. pnas.orgnih.gov

Utilizing computational modeling and molecular dynamics simulations to complement experimental structures and predict the effects of mutations on enzyme function.

Investigation of Non-Canonical 14-Methylsterol Derivatives and Their Biological Roles

The canonical pathway of cholesterol synthesis represents a simplified model of a more complex metabolic reality. It is now recognized that "leaky" enzymatic steps can lead to the formation of a variety of non-canonical sterol derivatives. In the context of 14-methylsterols, this includes oxygenated compounds such as 4-hydroxymethyl-14-methylsterols, 4-formyl-14-methylsterols, and 4-carboxymethyl-14-methylsterols. nih.gov

Preliminary evidence suggests that these non-canonical metabolites are not merely metabolic byproducts but may possess distinct biological activities. For example, certain C4-methylsterol biosynthetic intermediates (C4-SBIs), which also retain the C14-methyl group, have been implicated in regulating immune system development and oligodendrocyte formation. mdpi.comnih.gov The accumulation of 14α-methylated sterols, such as obtusifoliol (B190407) and 14α-methylfecosterol, has been linked to the mechanism of action of and resistance to azole antifungal drugs in Candida albicans. frontiersin.org A significant challenge for the future is to systematically identify the full spectrum of these non-canonical 14-methylsterol derivatives and elucidate their specific biological functions.

Key areas for investigation are:

Comprehensive profiling of tissues using advanced mass spectrometry to identify and quantify novel 14-methylsterol derivatives.

Synthesis of these non-canonical sterols to enable functional studies in cell culture and animal models.

Identification of the protein targets through which these molecules exert their effects, potentially uncovering new signaling pathways and regulatory mechanisms. nih.gov

Systems Biology Approaches to Map the Comprehensive Metabolic Network of this compound

The metabolism of this compound does not occur in isolation but is part of a highly interconnected network of biochemical pathways. wikipedia.org Systems biology offers a powerful framework for understanding this complexity by integrating multiple layers of biological information, including genomics, transcriptomics, proteomics, and metabolomics. sydney.edu.aunih.gov By mapping transcriptome data onto metabolic networks, researchers can identify signature pathways that are altered in response to specific stimuli or in disease states. plos.org

Future research should aim to:

Generate multiomics datasets (transcriptome, proteome, metabolome) from cells or tissues under conditions that perturb 14-methylsterol levels.

Use computational modeling to reconstruct and analyze the metabolic network of this compound. sydney.edu.au

Identify key nodes and control points within the network that could be targeted for therapeutic intervention.

Exploration of Novel Regulatory Mechanisms of Sterol Homeostasis Involving 14-Methylsterols

Sterol homeostasis is maintained through a complex web of feedback mechanisms that regulate both the synthesis and uptake of sterols. nih.gov A central theme in this regulation is the ability of sterols themselves to control the expression and degradation of key enzymes in the pathway. nih.gov For instance, the cholesterol synthesis enzyme SC4MOL, part of the C4-demethylation complex, is destabilized by high levels of sterols. nih.gov Similarly, the sterol reductase DHCR14 is rapidly turned over via the ubiquitin-proteasome system in response to cholesterol and other sterol intermediates. nih.gov

While cholesterol is often seen as the primary regulator, there is growing evidence that intermediate sterols, including 14-methylsterols, may also play active roles in these regulatory feedback loops. mdpi.com For example, certain 14α-methylated sterols accumulate under specific conditions and may act as signaling molecules to modulate gene expression or protein stability. frontiersin.org In fungi, the balance between ergosterol (B1671047) and 14α-methylated sterols is critical for responding to azole antifungals. frontiersin.org Exploring whether similar mechanisms exist in mammals could uncover novel aspects of sterol homeostasis. The potential for a lipid quality control cycle, where foreign or non-canonical sterols are modified and excreted, also presents an intriguing area for future research. researchgate.net

Future research should focus on:

Investigating the direct effects of specific 14-methylsterol intermediates on the stability of cholesterol biosynthesis enzymes.

Identifying sterol-sensing domains or proteins that may have a particular affinity for 14-methylated sterols.

Elucidating the role of 14-methylsterols in intercellular signaling and their potential impact on the homeostasis of neighboring cells or distant tissues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.